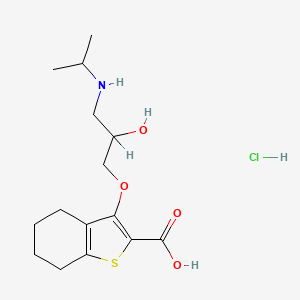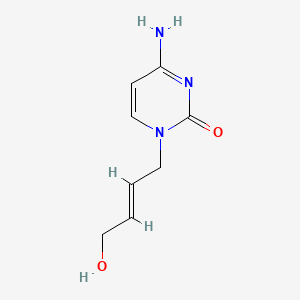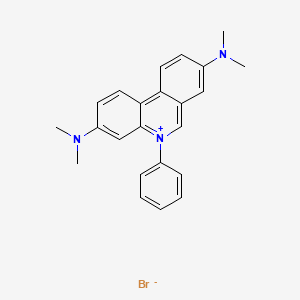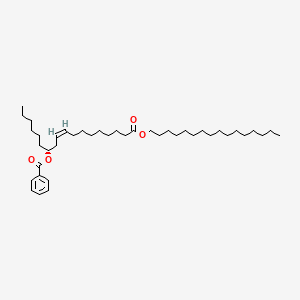
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C41H70O4 and a molecular weight of 626.99 g/mol. This compound is characterized by its unique structure, which includes a long hydrocarbon chain with a benzoyloxy group and a hexadecyl ester moiety. It is often used in specialized chemical applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- typically involves esterification and benzoylation reactions. One common synthetic route includes the esterification of 9-octadecenoic acid with hexadecanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the benzoylation of the resulting ester using benzoyl chloride in the presence of a base like pyridine. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- include:
Ricinoleic acid derivatives: These compounds share similar structural features but differ in their functional groups and chain lengths.
Oleic acid esters: These esters have similar hydrocarbon chains but lack the benzoyloxy group, resulting in different chemical properties and applications.
Linoleic acid esters: These compounds have multiple double bonds in their hydrocarbon chains, leading to distinct reactivity and biological effects.
The uniqueness of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
199277-63-9 |
|---|---|
Molekularformel |
C41H70O4 |
Molekulargewicht |
627.0 g/mol |
IUPAC-Name |
[(Z,7R)-18-hexadecoxy-18-oxooctadec-9-en-7-yl] benzoate |
InChI |
InChI=1S/C41H70O4/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-31-37-44-40(42)36-30-23-20-17-16-19-22-29-35-39(34-28-8-6-4-2)45-41(43)38-32-26-25-27-33-38/h22,25-27,29,32-33,39H,3-21,23-24,28,30-31,34-37H2,1-2H3/b29-22-/t39-/m1/s1 |
InChI-Schlüssel |
YLAIPWUZYVLXLF-SPNGBWAXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


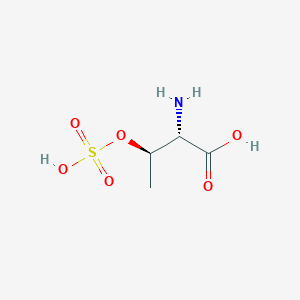
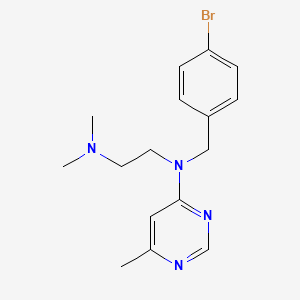
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
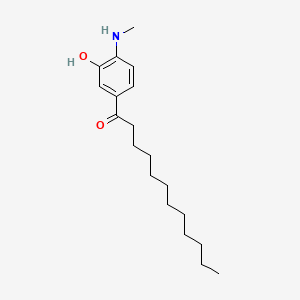
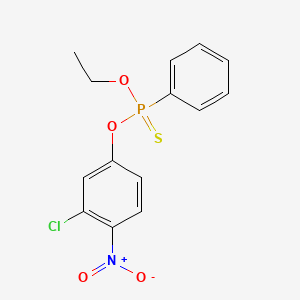
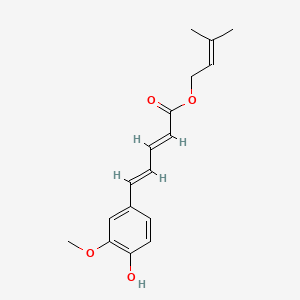
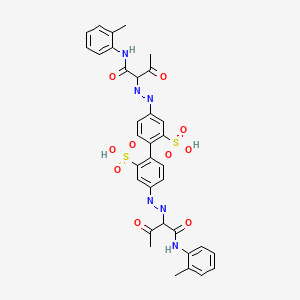
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)

